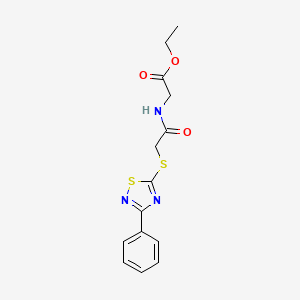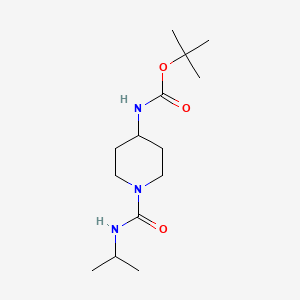
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate is a derivative of piperidine, which is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds. Piperidine derivatives are often used as intermediates in the synthesis of pharmaceuticals and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including aziridine opening, cyclopropanation, and condensation reactions. For example, the practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate involves aziridine opening and optical resolution . Similarly, the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is achieved through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods highlight the versatility of piperidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using techniques such as NMR, MS, FT-IR, and X-ray diffraction. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these techniques, and its structure was optimized using density functional theory (DFT) . The crystal structure provides insights into the conformation and geometry of the molecule, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclopropanation, amide formation, and condensation. The synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, for example, involves a Kulinkovich–Szymoniak cyclopropanation followed by amide formation . These reactions are crucial for constructing the piperidine core and introducing functional groups that can modulate the biological activity of the final compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. X-ray diffraction studies provide information on the solid-state geometry, while spectroscopic methods like NMR and IR give insights into the electronic environment of the atoms within the molecule. For example, the tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by various spectroscopic methods and XRD, revealing its crystalline structure and intermolecular interactions . These properties are important for predicting the behavior of these compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
- Compound 1, a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis, was synthesized using a novel six-step process. Key steps included a tandem Heck-lactamization and a chemoselective Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride (Chung et al., 2006).
- Efficient and practical asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists was developed, demonstrating application in large-scale operations (Jona et al., 2009).
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds like crizotinib, was synthesized, showing the compound's utility in developing important pharmaceuticals (Kong et al., 2016).
Chemical Synthesis and Characterization
- Syntheses of tert-butyl carbazates, intermediates of piperidin-4-ones, were reported, with their characterization done through various spectroscopic techniques (Shanthi et al., 2020).
- A method for the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor was developed, contributing to the field of stereoselective synthesis (Marin et al., 2004).
Biological Activity
- Synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was conducted, indicating its potential for antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Chemical Structure and Properties
- Characterization of the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was performed using 2D heteronuclear NMR experiments, contributing to the understanding of its chemical properties (Aouine et al., 2016).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
tert-butyl N-[1-(propan-2-ylcarbamoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)15-12(18)17-8-6-11(7-9-17)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPYXMBPNPVHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2529380.png)

![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
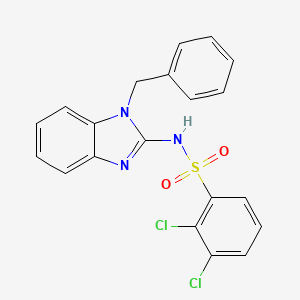
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
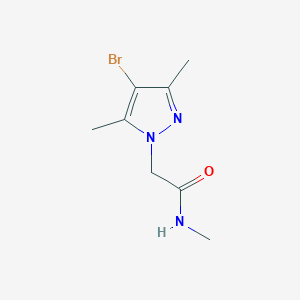

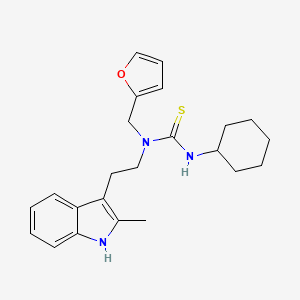

![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)
